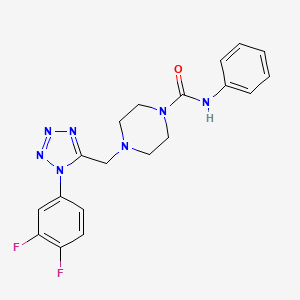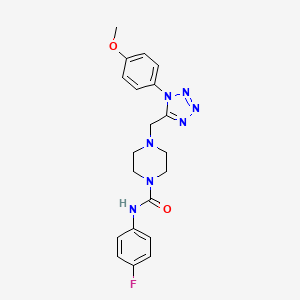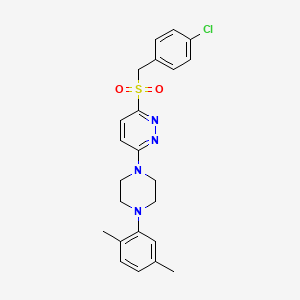
3-((4-Chlorobenzyl)sulfonyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyridazine
Overview
Description
3-((4-Chlorobenzyl)sulfonyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyridazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential application in the treatment of various diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyridazine involves the inhibition of specific enzymes and receptors involved in various cellular processes. It has been shown to inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation. Additionally, it can modulate the activity of various neurotransmitter receptors, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of tumors. It also exhibits anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyridazine is its potent antiproliferative activity against cancer cells. Additionally, it exhibits anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Future Directions
Future research on 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyridazine could focus on the following areas:
1. Development of more efficient synthesis methods for this compound.
2. Evaluation of its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease and Parkinson's disease.
3. Investigation of its mechanism of action and identification of its molecular targets.
4. Evaluation of its potential as a chemotherapeutic agent for various types of cancer.
5. Evaluation of its potential as a radioprotective agent in cancer therapy.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in preclinical studies for its potential application as a therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent in clinical trials.
Scientific Research Applications
3-((4-Chlorobenzyl)sulfonyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyridazine has been studied for its potential application as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits potent antiproliferative activity against cancer cells and can inhibit the growth of tumors in animal models. Additionally, it has been shown to possess anti-inflammatory and neuroprotective properties.
properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfonyl]-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O2S/c22-17-3-1-16(2-4-17)15-30(28,29)21-10-9-20(24-25-21)27-13-11-26(12-14-27)19-7-5-18(23)6-8-19/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKNOHWYUQHVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(C=C3)S(=O)(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B3400076.png)

![2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-cyanophenyl)acetamide](/img/structure/B3400089.png)

![2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3400092.png)
![2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3400094.png)
![2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B3400106.png)
![2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B3400109.png)
![2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B3400114.png)
![2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B3400120.png)
![2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B3400128.png)
![ethyl 2-((3-(2-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B3400133.png)
